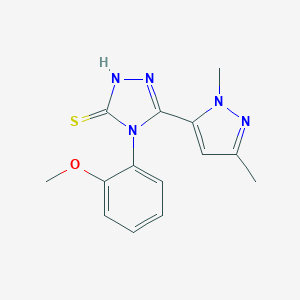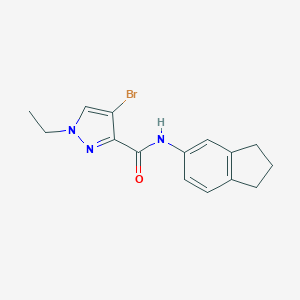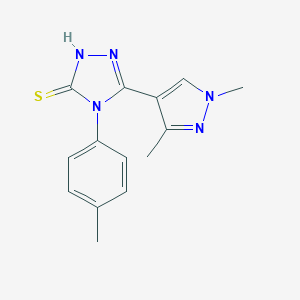![molecular formula C13H12Cl2N4OS B280065 4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CCT 137690, is a small molecule inhibitor of the protein kinase CHK1. The CHK1 protein kinase plays a crucial role in the DNA damage response pathway, which is critical for maintaining genomic stability. The inhibition of CHK1 has been shown to have potential applications in cancer therapy.
Mecanismo De Acción
4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide 137690 works by inhibiting the CHK1 protein kinase, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage, which can result in cell death.
Biochemical and Physiological Effects:
This compound 137690 has been shown to induce DNA damage and cell death in cancer cells. In addition, it has been shown to have minimal effects on normal cells. This selectivity makes this compound 137690 a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide 137690 in lab experiments is its selectivity for cancer cells. This allows for the study of its effects on cancer cells without significant harm to normal cells. One limitation is that this compound 137690 has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research involving 4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide 137690. One area of interest is the development of combination therapies involving this compound 137690 and other cancer therapies. Another area of interest is the study of the effects of this compound 137690 on different types of cancer cells. Finally, the development of more potent and selective CHK1 inhibitors is an ongoing area of research.
Métodos De Síntesis
The synthesis of 4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide 137690 involves the reaction of 4-chloro-1,3-dimethyl-5-(trifluoromethyl)pyrazole with 2-chlorobenzoyl isothiocyanate in the presence of potassium carbonate in acetonitrile. The resulting product is then purified by column chromatography to yield this compound 137690.
Aplicaciones Científicas De Investigación
4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide 137690 has been extensively studied in preclinical cancer models as a potential therapeutic agent. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. In addition, this compound 137690 has been shown to have synergistic effects when used in combination with other cancer therapies.
Propiedades
Fórmula molecular |
C13H12Cl2N4OS |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
4-chloro-N-[(2-chlorophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl2N4OS/c1-7-10(15)11(19(2)18-7)12(20)17-13(21)16-9-6-4-3-5-8(9)14/h3-6H,1-2H3,(H2,16,17,20,21) |
Clave InChI |
IDJIMBRFAPOPQL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2Cl)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
![ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)

